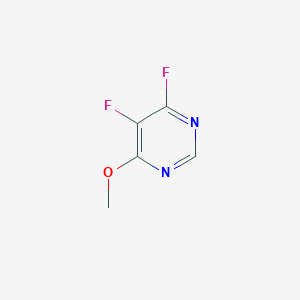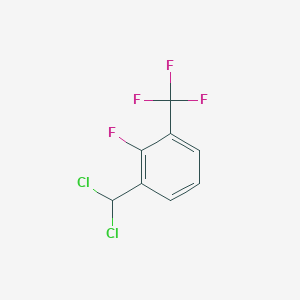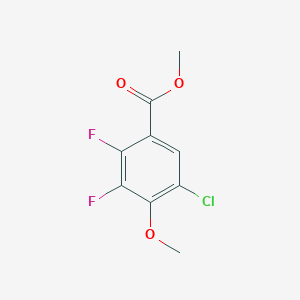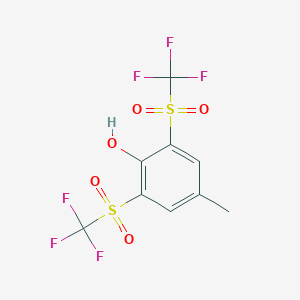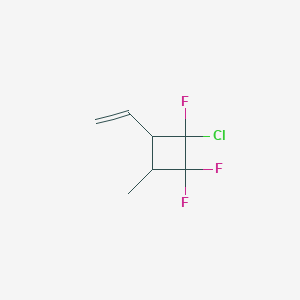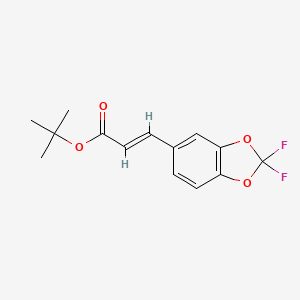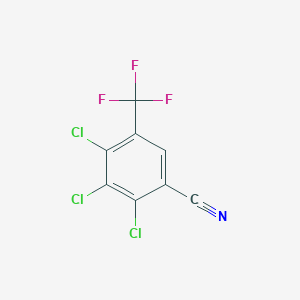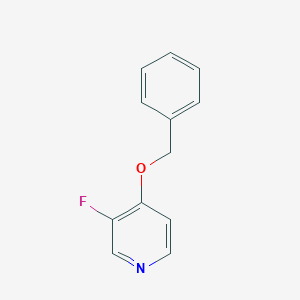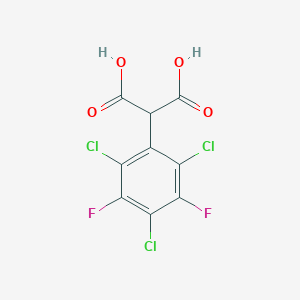
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid
説明
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid, also known as TFPA, is an organofluorine compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and is used in organic chemistry as a reagent for the synthesis of a variety of compounds. TFPA has also been used in the synthesis of a variety of drugs, as well as in biological research.
作用機序
The mechanism of action of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid is not well understood. However, it is believed that the compound interacts with proteins and enzymes in the cell, resulting in changes in the structure and function of the proteins and enzymes. This interaction may also lead to changes in the metabolism of drugs and their effects on cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell cultures, this compound has been shown to inhibit the growth of certain types of cells, as well as to induce apoptosis, or programmed cell death. In animal studies, this compound has been shown to have anti-inflammatory and anti-tumor effects. In humans, this compound has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The use of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Furthermore, the compound is relatively non-toxic and has a low environmental impact. However, this compound is not soluble in water, which can limit its use in some experiments. Additionally, the compound is relatively expensive, which can also limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the use of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid in scientific research. One potential direction is the use of this compound in the synthesis of more complex compounds, such as peptides and oligonucleotides. Additionally, this compound could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of drugs and their effects on cells. Furthermore, this compound could be used to study the effects of environmental pollutants on cells and organisms. Additionally, this compound could be used to study the effects of drugs on the nervous system and to develop new therapeutic strategies for the treatment of neurological disorders. Finally, this compound could be used to study the effects of drugs on the immune system and to develop new therapeutic strategies for the treatment of autoimmune disorders.
合成法
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid is synthesized by the reaction of trichloroacetic acid with 2,4,6-trifluorophenylmagnesium bromide. In this reaction, the trichloroacetic acid is converted to the corresponding trifluorophenylmalonic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is generally conducted at temperatures between 0 and 80°C.
科学的研究の応用
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid has been used in a wide range of scientific research applications, such as organic synthesis, drug synthesis, and biological research. In organic synthesis, this compound has been used to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. In drug synthesis, this compound has been used to synthesize a variety of drugs, such as anti-inflammatory agents and antibiotics. In biological research, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the metabolism of drugs and their effects on cells.
特性
IUPAC Name |
2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3F2O4/c10-3-1(2(8(15)16)9(17)18)4(11)7(14)5(12)6(3)13/h2H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLYLACQCGUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193749 | |
| Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858251-08-7 | |
| Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



